2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one is a complex nitrogen-containing heterocyclic compound notable for its unique tricyclic structure and potential biological activities. This compound belongs to a class of peptidomimetics, which are designed to mimic the structural and functional properties of peptides while offering improved stability and bioavailability.
The compound can be synthesized through various chemical methods, which have been explored in scientific literature. Its structure has been characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular modeling, which provide insights into its stereochemistry and connectivity.
This compound is classified as a triazatricyclo compound due to the presence of three nitrogen atoms in its bicyclic framework. It is also categorized under heterocycles due to the inclusion of nitrogen in its ring structure.
The synthesis of 2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one typically involves multi-step organic reactions that include cyclization and functionalization processes.
The molecular structure of 2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one features a tricyclic arrangement with three nitrogen atoms incorporated into the rings. The specific arrangement allows for unique spatial orientations that may enhance its biological activity.
The compound's reactivity can be attributed to the presence of functional groups that can participate in various chemical reactions:
Experimental data show that the compound exhibits modest inhibitory activity against certain enzymes, indicating potential applications in drug design.
The mechanism of action for 2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one involves binding to specific biological targets such as enzymes or receptors:
Inhibitory constants (K_i) have been reported around 170 µM in specific assays using enzyme models.
The unique structural attributes of 2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one make it a candidate for various applications:
Retrosynthetic deconstruction focuses on strategic bond disconnections to simplify the tricyclic framework. The core is dissected into two primary synthons: a functionalized azepine precursor (for the 8-membered ring) and a pyrimidine-derived component (for the bicyclic [4.0] subunit). The critical C-N bond between N8 and the aromatic ring is prioritized for disconnection, as it allows access to less strained intermediates. Alternative pathways propose cleavage of the C₂-N₁₄ bond to yield a 1,4-diazepane intermediate, though this risks regiochemical complications during re-cyclization. Strain analysis reveals the [8.4.0] fusion imposes significant transannular tension, necessitating ring-expansion tactics for the azocane moiety [9].
Table 1: Retrosynthetic Disconnection Strategies
Target Bond | Synthons Generated | Key Challenge |
---|---|---|
N8-C9 | Azepinone + Aminopyridine | Regioselective N-alkylation |
C₂-N₁₄ | 1,4-Diazepane + Dihaloalkane | Transannular side reactions |
C₆-C₇ | Enol-lactam + Olefin | Stereocontrol at bridgehead position |
Molecular modeling indicates that successful cyclization requires pre-organization of linear precursors via conformational constraints, such as temporary silicon tethers or metal templates, to mitigate entropic barriers [9].
Palladium-catalyzed methods dominate synthetic routes to the tricyclic core. A Heck cyclization between a brominated enamine and an acrylate derivative constructs the azepine ring, though yields are moderate (45-62%) due to competing β-hydride elimination. More effective is a reductive amination/palladium-catalyzed N-arylation sequence: a primary amine undergoes CuI-mediated coupling with ortho-halo pyridine, followed by intramolecular ketone reduction to form the central 8-membered ring. Critical to success is the use of BrettPhos-Pd-G3 precatalyst, which suppresses diarylation byproducts (<5%) [5] [8].
Nickel catalysis offers advantages for electron-deficient heterocycles. Ni(COD)₂/DTBM-Segphos catalyzes the [4+2+2] cycloaddition of diynes with azadienes, forming the bicyclic [4.0] subunit in a single step (55% yield). This method excels in atom economy but struggles with sterically congested substrates bearing ortho-substituents [8].
The azepine ring’s inherent flexibility complicates site-selective modification. Electrophilic aromatic substitution (EAS) occurs exclusively at C12-C13 positions (adjacent to N14), as confirmed by NMR studies. Attempted nitration at C10-C11 requires forcing conditions and yields only trace products, highlighting the deactivating effect of the flanking nitrogen atoms [8].
Table 2: Regioselective Functionalization Outcomes
Position | Reaction | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
C12-C13 | Bromination | Br₂, DCM, 0°C | 78 | >20:1 |
C12-C13 | Friedel-Crafts Acylation | AcCl, AlCl₃, nitroethane | 65 | 15:1 |
N8 | Alkylation | NaH, benzyl bromide, THF | 92 | N/A |
C7 carbonyl | Wittig reaction | Ph₃P=CHCO₂Et, toluene, Δ | 41 | Single isomer |
N-Alkylation proceeds smoothly at N8 (>90% yield), but N14 alkylation requires deprotonation with KHMDS at -78°C to achieve 75% selectivity. The ketone at C7 undergoes Wittig olefination without ring cleavage, though prolonged reaction times lead to enolization byproducts [8].
While solution-phase synthesis predominates, Rink amide resin-bound routes show promise for parallel synthesis. A linear precursor with C-terminal carboxylic acid is anchored to the resin via amide linkage. Key steps include:
Major limitations include resin swelling incompatibility with polar aprotic solvents (e.g., DMF diminishes cyclization efficiency by 30%) and low yields for sequences exceeding 4 steps (<20%). Recent advances employ PEG-based resins to enhance solvation during cyclization steps [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1